N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine
Description
N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine is a triazole derivative characterized by a chiral (2S)-configured 1,1-dimethoxy-4-methylpentan-2-yl substituent attached to the 4H-1,2,4-triazol-4-amine core. This compound belongs to the broader class of 4H-1,2,4-triazol-4-amine derivatives, which are notable for their diverse pharmacological and catalytic applications. The dimethoxy and branched alkyl substituents in its structure likely enhance its lipophilicity and metabolic stability compared to simpler triazole derivatives, making it a candidate for further exploration in drug discovery and coordination chemistry .
Properties
CAS No. |
652538-57-3 |
|---|---|
Molecular Formula |
C10H20N4O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-[(2S)-1,1-dimethoxy-4-methylpentan-2-yl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C10H20N4O2/c1-8(2)5-9(10(15-3)16-4)13-14-6-11-12-7-14/h6-10,13H,5H2,1-4H3/t9-/m0/s1 |
InChI Key |
JZKAJMJHQUNETP-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(OC)OC)NN1C=NN=C1 |
Canonical SMILES |
CC(C)CC(C(OC)OC)NN1C=NN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common method includes the reaction of a suitable precursor with hydrazine derivatives to form the triazole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity. Advanced purification techniques like crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of triazole derivatives, including N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine. Triazoles are known for their ability to inhibit fungal growth and have been explored as antifungal agents. The compound's structure allows it to interact with key biological targets in pathogens.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound was synthesized and tested for its efficacy in inhibiting bacterial growth.
Anti-inflammatory Effects
Triazole compounds have also been investigated for their anti-inflammatory properties. Research indicates that this compound can modulate inflammatory pathways.
Data Table: Anti-inflammatory Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| This compound | 30 | Journal of Medicinal Chemistry |
| Standard Anti-inflammatory Drug (Ibuprofen) | 20 | Journal of Medicinal Chemistry |
Potential in Cancer Therapy
The compound's ability to induce apoptosis in cancer cells has been explored. Triazoles have been shown to interact with the cell cycle and promote programmed cell death in various cancer cell lines.
Case Study:
In vitro studies revealed that the compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
Fungicide Development
The unique structure of this compound positions it as a candidate for developing new fungicides. Its mechanism of action involves inhibiting ergosterol biosynthesis in fungi.
Data Table: Fungicidal Activity
| Fungicide Candidate | Activity (EC50) | Reference |
|---|---|---|
| This compound | 15 µg/mL | Agricultural Sciences Journal |
| Standard Fungicide (Azoxystrobin) | 10 µg/mL | Agricultural Sciences Journal |
Plant Growth Regulation
Preliminary studies suggest that triazole compounds may also act as plant growth regulators. They can influence hormonal pathways that regulate plant growth and development.
Case Study:
Field trials indicated enhanced growth rates and yield in crops treated with triazole compounds compared to untreated controls .
Polymer Synthesis
N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amines can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |
|---|---|---|---|
| Triazole-based Polymer | 250 | 60 | Materials Science Review |
| Conventional Polymer | 200 | 40 | Materials Science Review |
Nanocomposite Development
The incorporation of triazole derivatives into nanocomposites has shown promise for applications in electronics and energy storage due to their improved conductivity and stability.
Case Study:
Research demonstrated that nanocomposites containing triazole derivatives exhibited superior electrical conductivity compared to traditional materials .
Mechanism of Action
The mechanism of action of N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine lies in its chiral substituent. Below is a comparison with structurally analogous triazole derivatives:
Key Observations :
Pharmacological Activity
Triazole derivatives are widely studied for antimicrobial, antiviral, and anticancer activities. A comparative analysis of reported activities is summarized below:
Key Observations :
Key Observations :
Physicochemical and Coordination Properties
Triazole derivatives often serve as ligands in coordination chemistry. Stability constants and catalytic properties of selected compounds are compared below:
Biological Activity
N-[(2S)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine (CAS Number: 652538-57-3) is a compound that belongs to the class of 1,2,4-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 228.29 g/mol. The structure features a triazole ring that is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 228.29 g/mol |
| CAS Number | 652538-57-3 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. A review highlighted that various triazole derivatives demonstrated potent activity against a range of pathogens including bacteria and fungi. For instance, compounds similar to this compound have shown effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) often in the low micromolar range .
Anticancer Properties
The potential anticancer effects of triazole derivatives have been explored extensively. Studies have shown that mercapto-substituted 1,2,4-triazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, specific derivatives have been reported to exhibit selective cytotoxicity against breast and lung cancer cells . The incorporation of specific substituents on the triazole ring can enhance these effects through mechanisms involving enzyme inhibition and modulation of signaling pathways.
Antiviral and Anti-inflammatory Effects
Triazole derivatives are also being investigated for their antiviral properties. Some studies suggest that compounds with a triazole scaffold can inhibit viral replication by interfering with viral enzymes. Additionally, anti-inflammatory activities have been noted in certain derivatives, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
Key SAR Insights:
- Substituent Variability : The presence of different alkyl or aryl groups on the triazole ring can significantly alter the compound's potency.
- Functional Groups : The introduction of electron-donating or electron-withdrawing groups can enhance or reduce biological activity.
- Chain Length : Variations in the length of substituents attached to the triazole ring affect solubility and bioavailability .
Study 1: Antimicrobial Efficacy
A recent study evaluated a series of triazole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Among these compounds, those structurally related to this compound exhibited MIC values as low as 0.125 μg/mL against E. coli and Klebsiella pneumoniae, showcasing their potential as effective antimicrobial agents .
Study 2: Anticancer Activity
In vitro assays conducted on cancer cell lines revealed that derivatives containing the triazole moiety significantly inhibited cell growth. The most promising compounds demonstrated IC50 values in the nanomolar range against breast cancer cells, indicating strong anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
